N-(2-Hydroxyethyl) Pseudoephedrine
Description
N-(2-Hydroxyethyl) Pseudoephedrine (CAS: 54275-43-3) is a pseudoephedrine derivative with a hydroxyethyl (-CH₂CH₂OH) group attached to the nitrogen atom of the pseudoephedrine backbone. Its molecular formula is C₁₂H₁₉NO₂, and it has a molecular weight of 209.28 g/mol . The compound is typically stored at -20°C and has a purity of >95% (HPLC).
Properties
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDAROQGILUTD-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857721 | |
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54275-43-3 | |
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Pseudoephedrine with Ethylene Glycol Derivatives
A widely reported method involves reductive amination between pseudoephedrine and ethylene glycol-derived aldehydes or ketones. In this approach, (1S,2S)-pseudoephedrine reacts with glycolaldehyde under acidic conditions, followed by sodium cyanoborohydride-mediated reduction to stabilize the secondary amine.
Reaction Conditions :
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Solvent : Methanol/water (4:1 v/v)
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Catalyst : Formic acid (pH 4–5)
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Temperature : 40°C, 12 hours
The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine. Stereochemical integrity at the C1 and C2 positions is preserved due to the mild reducing conditions.
Nucleophilic Substitution with 2-Chloroethanol
An alternative route employs 2-chloroethanol as the hydroxyethylating agent. Pseudoephedrine’s primary amine undergoes nucleophilic attack on the electrophilic carbon of 2-chloroethanol in the presence of a base such as potassium carbonate.
Reaction Conditions :
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Solvent : Benzene/ethanol (3:1 v/v)
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Base : K₂CO₃ (2 equiv)
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Temperature : Reflux, 6 hours
This method requires careful control of stoichiometry to minimize over-alkylation. The use of polar aprotic solvents (e.g., DMF) has been explored to enhance reactivity, but competing elimination reactions reduce yields.
Solvent-Free Mechanochemical Synthesis
Recent advancements utilize mechanochemical grinding to achieve solvent-free coupling between pseudoephedrine and ethylene carbonate. This green chemistry approach minimizes waste and improves atom economy.
Reaction Conditions :
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Reagents : Pseudoephedrine, ethylene carbonate (1:1.2 molar ratio)
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Additive : Silica gel (catalytic)
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Grinding Time : 30 minutes
The mechanochemical method avoids thermal degradation and simplifies purification, though scalability remains a challenge for industrial applications.
Reaction Mechanisms and Stereochemical Control
Reductive Amination Pathway
The reductive amination mechanism (Figure 1) involves:
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Imine Formation : Condensation of pseudoephedrine’s amine with glycolaldehyde, catalyzed by formic acid.
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Reduction : Selective reduction of the imine bond using NaBH₃CN, preserving the β-hydroxyl group.
Stereochemical analysis via X-ray diffraction confirms retention of the (1S,2S) configuration in the product.
Competing Cyclization Reactions
In aqueous or protic solvents, the hydroxyethyl group may participate in unintended cyclization. For example, under acidic conditions, intramolecular nucleophilic attack by the β-hydroxyl group can yield morpholine or oxazolidinone byproducts.
Mitigation Strategies :
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Use of anhydrous solvents (e.g., THF)
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Temperature control (<50°C)
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
X-ray Crystallography
Single-crystal X-ray analysis of N-(2-hydroxyethyl) pseudoephedrine derivatives reveals a distorted chair conformation in the morpholine ring, with intramolecular hydrogen bonding between the hydroxyethyl oxygen and the β-hydroxyl group. Key bond lengths and angles are summarized in Table 1.
Table 1 : Crystallographic Data for this compound Derivative
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.423 Å |
| N-C Bond Length | 1.467 Å |
| O-H···O Angle | 158.2° |
| Space Group | P2₁2₁2₁ |
Industrial-Scale Production Challenges
Deuterated Analog Synthesis
Deuterium-labeled this compound (e.g., -d₃ isotopologues) requires specialized handling of deuterated reagents. Industrial protocols adapt the reductive amination route using deuterated sodium cyanoborohydride (NaBD₃CN) and D₂O as the solvent.
Key Considerations :
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Isotopic purity (>98% D)
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Cost of deuterated reagents
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Regulatory compliance for radioactive materials
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a decongestant.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .
Comparison with Similar Compounds
Pseudoephedrine
- Structure: C₁₀H₁₅NO; lacks the hydroxyethyl group.
- Key Properties :
- Widely used as a chiral auxiliary in asymmetric alkylation reactions to synthesize enantiomerically enriched carboxylic acids, alcohols, and ketones .
- High diastereoselectivity in alkylation reactions (e.g., 94% de in amide 18 synthesis) .
- Regulatory restrictions : Classified as a precursor for methamphetamine, leading to controlled distribution in many countries .
- Pharmacology : Acts as a sympathomimetic amine with decongestant properties; used in combination therapies (e.g., with desloratadine) for allergic rhinitis .
- Limitations : Derivatives often form amorphous solids, complicating crystallinity and NMR analysis .
Comparison :
- However, its pharmacological activity and regulatory status remain unconfirmed in the provided evidence.
N-Acetyl Ephedrine (CAS: 5661-42-7)
Comparison :
- Unlike N-(2-Hydroxyethyl) Pseudoephedrine, N-Acetyl Ephedrine has a smaller, less polar substituent. This may result in lower hydrophilicity and different metabolic stability.
Pseudoephenamine
- Structure: (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol.
- Key Properties: Non-regulated chiral auxiliary with diastereoselectivity comparable to pseudoephedrine . Forms crystalline amides with sharper NMR peaks, enhancing analytical utility . Not convertible into illicit substances, avoiding legal restrictions .
Comparison :
- While pseudoephenamine excels in crystallinity and regulatory flexibility, this compound’s hydroxyethyl group may offer unique solubility advantages for specific reaction conditions.
N-Methyl Pseudoephedrine (CAS: 51018-28-1)
- Structure : Methyl group attached to pseudoephedrine’s nitrogen.
- Key Properties: Molecular formula: C₁₁H₁₇NO . Likely exhibits reduced polarity compared to the hydroxyethyl derivative.
Comparison :
O-Acetyl Pseudoephedrine Hydrochloride (CAS: 1630-34-8)
Comparison :
- O-Acetyl Pseudoephedrine prioritizes lipophilicity, whereas this compound’s modification targets hydrophilicity, reflecting divergent application goals.
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. How should researchers design experiments to evaluate the metabolic stability of this compound?
- Methodological Answer : Use hepatic microsomal assays (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). LC-MS quantifies parent compound depletion and metabolite formation (e.g., N-oxide derivatives) . Cross-species comparisons (e.g., human vs. murine CYP450 isoforms) predict in vivo pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
